

A Comparative Guide to Hirshfeld Surface Analysis of Substituted Indazole Crystal Structures

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Compound of Interest

Compound Name: 4-Bromo-1-(phenylsulfonyl)-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystal packing and intermolecular interactions in substituted indazole derivatives, elucidated through Hirshfeld surface analysis. As a foundational heterocyclic scaffold in medicinal chemistry, understanding the solid-state behavior of indazoles is paramount for drug design and development.^{[1][2][3]} This document moves beyond a simple procedural outline, offering insights into the causality behind experimental choices and providing a framework for interpreting the rich data derived from Hirshfeld surface analysis.

The Power of Visualization: Understanding Intermolecular Interactions with Hirshfeld Surfaces

In the realm of crystal engineering and pharmaceutical sciences, a molecule's biological activity is intrinsically linked to its three-dimensional structure and the non-covalent interactions that govern its packing in the solid state.^{[4][5]} Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying these intricate intermolecular interactions within a crystal lattice.^{[6][7][8]}

The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest)

dominates that of the procrystal (the entire crystal).[9][10] By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, we can gain a detailed understanding of the close contacts between neighboring molecules.[6][11]

A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts in a graphical format.[12][13] These plots provide a quantitative breakdown of the percentage contribution of different types of interactions, such as hydrogen bonds, van der Waals forces, and π - π stacking, to the overall crystal packing.[1][8]

Alternative Methodologies: A Brief Comparison

While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions, other computational methods also provide valuable insights into crystal structures.

Method	Description	Advantages	Limitations
Quantum Theory of Atoms in Molecules (QTAIM)	Analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions.	Provides a rigorous quantum mechanical description of bonding. Can quantify the strength of interactions.	Computationally more intensive than Hirshfeld surface analysis. Interpretation can be complex for large systems.
Non-Covalent Interaction (NCI) Plots	Visualizes weak interactions in real space based on the electron density and its derivatives.	Excellent for identifying and visualizing the spatial extent of non-covalent interactions.	Less quantitative in terms of percentage contributions compared to fingerprint plots.
Energy Framework Analysis	Calculates and visualizes the energetic landscape of intermolecular interactions within a crystal. ^[14]	Provides a clear picture of the strongest interactions and their directionality, aiding in the understanding of mechanical properties.	Requires quantum mechanical calculations of interaction energies, which can be computationally demanding. ^[14]

While these methods offer unique perspectives, Hirshfeld surface analysis provides an unparalleled combination of intuitive visualization and quantitative breakdown of all intermolecular contacts, making it an indispensable tool for crystallographers and medicinal chemists.

Comparative Analysis of Substituted Indazole Crystal Structures

The introduction of different substituents to the indazole core can significantly influence the resulting crystal packing and, consequently, the physicochemical properties of the compound, such as solubility and stability.^{[15][16]} Hirshfeld surface analysis allows for a direct comparison of these effects.

Case Study 1: The Influence of Nitro and Methylphenyl Substitution

In a study of 3-(4-methylphenyl)-6-nitro-1H-indazole, Hirshfeld surface analysis revealed the dominant role of N—H \cdots O and C—H \cdots O hydrogen bonds in the formation of zigzag chains within the crystal structure.^{[17][18][19]} The 2D fingerprint plots provided a quantitative breakdown of the various intermolecular contacts, highlighting the significant contributions of O \cdots H (15.7%) and N \cdots H (4.6%) interactions.^[17]

The dnorm surface (Figure 1) clearly shows the red regions corresponding to these close hydrogen-bonding contacts, which are crucial for the stability of the crystal packing.^[17]

Case Study 2: The Role of Phenyl and Dihydroisoxazole Moieties

For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, Hirshfeld surface analysis indicated that the crystal packing is primarily governed by H \cdots H (36.3%), O \cdots H/H \cdots O (23.4%), C \cdots H/H \cdots C (13.4%), and N \cdots H/H \cdots N (11.4%) interactions.^{[1][20]} This quantitative data, derived from the 2D fingerprint plots, underscores the importance of both hydrogen bonding and van der Waals forces in the supramolecular assembly.^[1] The analysis also revealed the presence of π – π stacking interactions between the indazole unit and the phenyl rings of adjacent molecules.^{[1][20]}

Quantitative Comparison of Intermolecular Contacts

The following table summarizes the percentage contributions of the most significant intermolecular contacts for the two substituted indazole derivatives, as determined by their respective 2D fingerprint plots.

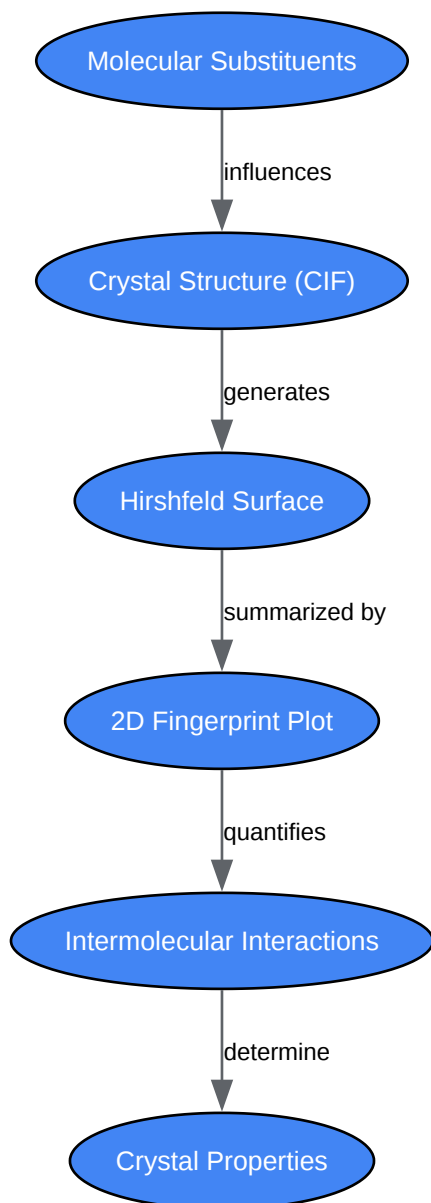
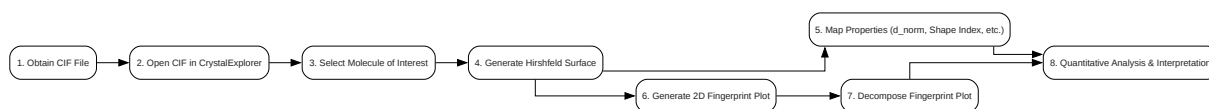
Intermolecular Contact	3-(4-methylphenyl)-6-nitro-1H-indazole (%) ^[17]	5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole (%) ^[20]
H...H	Not specified as the largest contributor	36.3
O...H/H...O	15.7	23.4
C...H/H...C	Not specified	13.4
N...H/H...N	4.6	11.4
C...C	Not specified	7.5

This side-by-side comparison clearly demonstrates how the nature and percentage of intermolecular interactions can vary significantly with different substitution patterns on the indazole scaffold. Such insights are invaluable for understanding structure-property relationships and for the rational design of new crystalline materials with desired properties.

Experimental Protocol: Performing a Hirshfeld Surface Analysis

The following protocol outlines the key steps for conducting a Hirshfeld surface analysis using the CrystalExplorer software, which is a widely used and freely available program for academic research.^{[21][22][23][24]}

Workflow for Hirshfeld Surface Analysis



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